4-Chloro-2-cyclopropyl-6-vinylpyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-vinylpyrimidine is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound and/or its metabolite, des-morpholinocarbonyl cyclopyrimorate, inhibit homogentisate solanesyltransferase (hst), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Mode of Action
The mode of action of 4-Chloro-2-cyclopropyl-6-vinylpyrimidine involves its interaction with homogentisate solanesyltransferase. The compound or its metabolite, des-morpholinocarbonyl cyclopyrimorate, inhibits this enzyme, thereby affecting the plastoquinine biosynthesis pathway .
Biochemical Pathways
The inhibition of homogentisate solanesyltransferase by this compound impacts the plastoquinone biosynthesis pathway. This pathway is crucial for the production of plastoquinone, a key component in photosynthesis and other biological processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 18063 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of homogentisate solanesyltransferase by this compound leads to a disruption in the plastoquinone biosynthesis pathway. This disruption can have significant molecular and cellular effects, potentially impacting processes such as photosynthesis .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-cyclopropyl-6-vinylpyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of immune responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For instance, it can inhibit enzymes involved in the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound can be transported into cells via specific membrane transporters and subsequently distributed to various organelles . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-ethenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h2,5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIFACDSFKLVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.